diethyl (E)-2,3-dibenzamidobut-2-enedioate
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Overview
Description
Diethyl (E)-2,3-dibenzamidobut-2-enedioate is an organic compound with a complex structure, featuring two benzamide groups attached to a butenedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-2,3-dibenzamidobut-2-enedioate typically involves the reaction of diethyl but-2-enedioate with benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (E)-2,3-dibenzamidobut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,3-dicarboxybut-2-enedioate, while reduction may produce diethyl 2,3-dihydroxybut-2-enedioate.
Scientific Research Applications
Diethyl (E)-2,3-dibenzamidobut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which diethyl (E)-2,3-dibenzamidobut-2-enedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl but-2-enedioate: A simpler ester with similar reactivity but lacking the benzamide groups.
Diethyl 2,3-dicarboxybut-2-enedioate: An oxidized form of the compound with carboxylic acid groups.
Diethyl 2,3-dihydroxybut-2-enedioate: A reduced form with hydroxyl groups.
Uniqueness
Diethyl (E)-2,3-dibenzamidobut-2-enedioate is unique due to the presence of benzamide groups, which confer specific chemical and biological properties
Properties
CAS No. |
85992-72-9 |
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Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
diethyl (E)-2,3-dibenzamidobut-2-enedioate |
InChI |
InChI=1S/C22H22N2O6/c1-3-29-21(27)17(23-19(25)15-11-7-5-8-12-15)18(22(28)30-4-2)24-20(26)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,23,25)(H,24,26)/b18-17+ |
InChI Key |
QCKJOUMNSUUHEN-ISLYRVAYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(=O)OCC)\NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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